Elucidating the 1H and 13C NMR Chemical Shifts of N,N-Dimethylpyridazin-4-amine: A Comprehensive Technical Guide
Elucidating the 1H and 13C NMR Chemical Shifts of N,N-Dimethylpyridazin-4-amine: A Comprehensive Technical Guide
Executive Summary
The pyridazine heterocycle is a privileged scaffold in modern drug discovery, prized for its unique physicochemical properties, including the Adjacent Lone Pair (ALP) effect and its robust capacity for dual hydrogen-bonding interactions[1]. When substituted with an electron-donating group at the 4-position—yielding compounds like N,N-dimethylpyridazin-4-amine—the symmetry of the diazine ring is broken, resulting in a highly polarized electronic distribution[2].
For application scientists and drug development professionals, accurately assigning the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra of this motif is critical for structural verification, impurity profiling, and downstream pharmacokinetic optimization. This whitepaper provides an in-depth, causality-driven guide to the NMR chemical shifts of N,N-dimethylpyridazin-4-amine, bridging theoretical electronic effects with self-validating experimental protocols.
Theoretical Framework: Causality in Chemical Shifts
To predict and interpret the NMR spectra of N,N-dimethylpyridazin-4-amine, one must analyze the competing electronic effects governing the pyridazine core:
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The Mesomeric (+M) Effect: The lone pair on the exocyclic nitrogen of the dimethylamino group delocalizes into the aromatic π -system. This resonance effect dramatically increases electron density at the ortho (C3, C5) and para (N1) positions, leading to significant upfield shifts (shielding) of these nuclei.
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The Inductive (-I) Effect: The ring nitrogen atoms (N1 and N2) are highly electronegative. They withdraw electron density through the σ -bonds, causing downfield shifts (deshielding) of the adjacent carbons (C3 and C6) and their attached protons.
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The Adjacent Lone Pair (ALP) Effect: The proximity of the N1 and N2 lone pairs raises the energy of the highest occupied molecular orbital (HOMO), altering the magnetic anisotropy of the ring[1].
Because C5 is ortho to the electron-donating -N(CH 3 ) 2 group but is not directly adjacent to a ring nitrogen, it experiences maximum +M shielding without the immediate -I deshielding penalty. Conversely, C3 experiences both +M shielding and strong -I deshielding from N2.
Fig 1: Electronic effects mapping of N,N-dimethylpyridazin-4-amine dictating NMR chemical shifts.
Quantitative Data: 1 H and 13 C NMR Spectral Analysis
The following tables summarize the empirical and theoretically derived chemical shifts for N,N-dimethylpyridazin-4-amine. Values are referenced to CDCl 3 at 298 K.
Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3 )
| Proton | Shift (ppm) | Multiplicity | Coupling (Hz) | Causal Assignment & Logic |
| H6 | 8.80 – 9.00 | Doublet (d) | 3J = 5.8 | Meta to the -N(CH 3 ) 2 group; receives negligible +M shielding. Strongly deshielded by the adjacent N1 atom (-I effect). |
| H3 | 8.30 – 8.50 | Doublet (d) | 4J = 2.0 | Ortho to the -N(CH 3 ) 2 group (+M shielding), but heavily deshielded by the directly adjacent N2 atom. |
| H5 | 6.50 – 6.80 | Doublet of doublets (dd) | 3J = 5.8, 4J = 2.0 | Ortho to the -N(CH 3 ) 2 group (+M shielding). Lacks an adjacent ring nitrogen, making it the most electron-rich (shielded) proton on the ring. |
| -N(CH 3 ) 2 | 3.10 – 3.20 | Singlet (s) | - | Typical dialkylamine range; slightly deshielded due to the electron-withdrawing nature of the heteroaromatic ring. |
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3 )
| Carbon | Shift (ppm) | Causal Assignment & Logic |
| C6 | ~151.0 | Meta to -N(CH 3 ) 2 ; dominated by the strong inductive withdrawal (-I) of the adjacent N1 atom. |
| C4 | ~149.5 | Ipso carbon. Experiences strong deshielding due to the direct attachment of the electronegative exocyclic nitrogen. |
| C3 | ~138.0 | Ortho to -N(CH 3 ) 2 (+M shielding) but adjacent to N2 (-I deshielding). The competing effects result in a moderate shift. |
| C5 | ~110.0 | Ortho to -N(CH 3 ) 2 (+M shielding). Highly shielded due to resonance electron density without the immediate penalty of an adjacent ring nitrogen. |
| -N(CH 3 ) 2 | ~39.5 | Standard dialkylamine methyl carbons. |
Self-Validating Experimental Protocol for NMR Elucidation
Palladium-catalyzed amination strategies have made 4-alkylaminopyridazines highly accessible, necessitating robust analytical frameworks to verify regioselectivity[3]. To ensure scientific integrity and eliminate assignment ambiguity, the following self-validating 2D NMR workflow must be employed.
Step-by-Step Methodology
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Sample Preparation: Dissolve 15–20 mg of highly purified N,N-dimethylpyridazin-4-amine in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v TMS as an internal standard. Ensure the sample is filtered through a glass wool plug to remove paramagnetic particulate matter that could broaden spectral lines.
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1D 1 H Acquisition: Acquire the standard 1 H spectrum at 298 K. Use a 30° pulse angle and a relaxation delay (d1) of 2–3 seconds. Accumulate 16–32 scans to ensure a high signal-to-noise ratio for accurate peak integration.
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1D 13 C{1H} Acquisition: Acquire the proton-decoupled 13 C spectrum. Because the quaternary carbon (C4) lacks Nuclear Overhauser Effect (NOE) enhancement and heteroaromatic carbons exhibit long T1 relaxation times, set the d1 delay to ≥ 2.5 seconds and accumulate >512 scans.
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2D HSQC (Heteronuclear Single Quantum Coherence): Execute an HSQC experiment to map direct 1-bond C–H correlations. This step unambiguously links the highly shielded H5 proton (~6.6 ppm) to the highly shielded C5 carbon (~110.0 ppm), confirming the ortho-resonance effect.
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2D HMBC (Heteronuclear Multiple Bond Correlation): Optimize the HMBC for long-range couplings ( nJCH = 8 Hz). The N-methyl protons (~3.15 ppm) will exhibit a strong 3-bond correlation to the C4 quaternary carbon (~149.5 ppm). Furthermore, H3 and H5 will both show correlations to C4, anchoring the entire structural assignment.
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2D NOESY (Nuclear Overhauser Effect Spectroscopy): Utilize a NOESY experiment with a mixing time of 300–500 ms. A spatial through-space correlation between the N-methyl protons and both H3 and H5 will be observed. The relative intensity of these cross-peaks validates the spatial geometry of the molecule.
Fig 2: Self-validating 1D and 2D NMR experimental workflow for structural elucidation.
Conclusion
The NMR chemical shifts of N,N-dimethylpyridazin-4-amine are a direct manifestation of the interplay between the electron-donating mesomeric effect of the dimethylamino group and the electron-withdrawing inductive pull of the pyridazine nitrogen atoms. By understanding these causal electronic relationships and employing a rigorous, self-validating 2D NMR protocol, researchers can confidently elucidate the structure of substituted pyridazines, accelerating downstream medicinal chemistry and drug design initiatives.
References
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Title: The pyridazine heterocycle in molecular recognition and drug discovery Source: National Institutes of Health (PMC) URL: [Link][1]
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Title: Access to 4-Alkylaminopyridazine Derivatives via Nitrogen-Assisted Regioselective Pd-Catalyzed Reactions Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link][3]
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Title: Hydrogen Bond Basicity Prediction for Medicinal Chemistry Design Source: ResearchGate URL: [Link][2]
